3-Piperidinopropiophenone

Vue d'ensemble

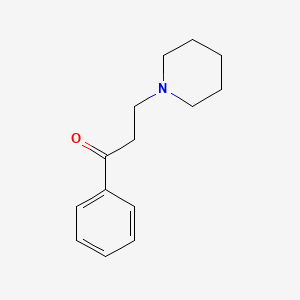

Description

3-Piperidinopropiophenone is an organic compound with the molecular formula C14H19NO. It is a derivative of propiophenone, featuring a piperidine ring attached to the propiophenone structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Piperidinopropiophenone can be synthesized through several methods, including the reaction of propiophenone with piperidine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance production efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Piperidinopropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted piperidines or phenyl derivatives.

Applications De Recherche Scientifique

2.1. Abuse Potential Studies

Research has indicated that PIPP may possess abuse potential similar to other synthetic cathinones. A study conducted by the Drug Abuse Research Institute of Korea investigated the effects of PIPP on mice through conditioned place preference (CPP) and self-administration tests. Results showed that PIPP induced CPP at certain dosages (10 and 30 mg/kg), suggesting rewarding effects associated with dopamine transporter gene expression alterations in the striatum, a key area involved in reward processing .

| Study Aspect | Findings |

|---|---|

| Conditioned Place Preference | Induced CPP at doses of 10 and 30 mg/kg |

| Self-Administration | Not self-administered by rats |

| Locomotor Sensitization | No significant effect observed |

| Dopamine Transporter Gene Expression | Reduced expression noted with PIPP |

2.2. Pharmacological Insights

PIPP's structural characteristics make it a candidate for further pharmacological studies. Its effects on dopamine-related pathways suggest potential implications for understanding addiction mechanisms and developing treatments for substance use disorders. The investigation into its pharmacodynamics could lead to insights into how modifications to the piperidine structure influence activity at neurotransmitter systems.

Therapeutic Potential

While primarily studied for its abuse potential, there are indications that compounds like PIPP could have therapeutic applications, particularly in pain management and muscle relaxation.

3.1. Eperisone as a Related Compound

Eperisone hydrochloride, closely related to PIPP (4'-ethyl-2-methyl-3-piperidinopropiophenone), is an antispastic agent used effectively for treating muscle stiffness and pain associated with conditions like low back pain. Clinical studies have shown that eperisone provides comparable analgesic effects to traditional muscle relaxants but with fewer side effects .

| Parameter | Eperisone | Comparison with Thiocolchicoside |

|---|---|---|

| Dosage | 100 mg three times daily | 8 mg twice daily |

| Common Side Effects | Minor gastrointestinal issues | Higher incidence of side effects |

| Efficacy | Significant pain reduction | Comparable efficacy |

Public Health Implications

The emergence of synthetic cathinones like PIPP poses challenges for public health due to their potential for abuse and lack of regulation. Continuous monitoring and research are necessary to understand their long-term effects on users and to develop strategies for prevention and intervention.

4.1. Regulatory Considerations

As new synthetic drugs emerge in response to legal restrictions on existing substances, it is crucial for regulatory bodies to stay informed about compounds like PIPP. Research findings advocate for careful monitoring due to their potential health risks, including addiction and adverse psychological effects .

Mécanisme D'action

3-Piperidinopropiophenone is structurally similar to other piperidine derivatives, such as piperidinylpropiophenone and N-ethylpiperidinylpropiophenone. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.

Comparaison Avec Des Composés Similaires

Piperidinylpropiophenone

N-ethylpiperidinylpropiophenone

3-phenylpiperidinopropanone

4-piperidinopropiophenone

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

3-Piperidinopropiophenone, also known as eperisone hydrochloride (4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride), is a compound primarily recognized for its muscle relaxant properties. This article delves into its biological activity, therapeutic applications, and associated research findings.

- Chemical Formula : C14H19NO

- Molecular Weight : 219.31 g/mol

- CAS Number : 101-68-8

Eperisone acts primarily as a muscle relaxant through the inhibition of gamma-efferent firing, leading to local vasodilatation. This mechanism is crucial in treating conditions characterized by muscle stiffness and pain, such as low back pain and spasticity.

Pharmacokinetics

A study on the pharmacokinetics of eperisone indicated that it is rapidly absorbed after oral administration, with a maximum concentration (T_max) reached at approximately 1.6 hours. The biological half-life of eperisone is around 1.87 hours, suggesting quick elimination from the body, which is beneficial for patients requiring short-term muscle relaxation .

Efficacy in Clinical Studies

Eperisone has been evaluated for its efficacy in various clinical settings:

- Low Back Pain : A randomized double-blind study involving 160 patients demonstrated that eperisone provided comparable analgesic effects to thiocolchicoside, another muscle relaxant. Patients treated with eperisone reported significant reductions in spontaneous pain and improved muscle relaxation without major side effects .

- Spasticity : Eperisone has shown effectiveness in reducing spasticity in patients with spinal cord injuries. The treatment led to improved mobility and reduced discomfort associated with muscle rigidity .

Adverse Reactions

Despite its therapeutic benefits, eperisone is associated with some adverse reactions:

- Anaphylaxis : Reports indicate that approximately 16.9% of patients experienced anaphylaxis related to eperisone usage, with common symptoms including urticaria and respiratory distress. Allergy testing confirmed positive reactions in several cases .

- Gastrointestinal Effects : Minor gastrointestinal side effects were noted in about 5% of patients treated with eperisone, significantly lower than the 21.25% incidence observed with thiocolchicoside .

Case Study: Eperisone-Induced Anaphylaxis

A pharmacovigilance study highlighted the occurrence of anaphylaxis in patients taking eperisone. The mean age of affected individuals was 56.5 years, predominantly affecting women. Allergy tests indicated that all patients who experienced anaphylaxis showed positive reactions during open provocation tests .

Research Findings

A comprehensive review of the literature indicates that while eperisone is effective for muscle relaxation, careful monitoring for allergic reactions is essential. The following table summarizes key findings from various studies:

| Study Focus | Findings |

|---|---|

| Pharmacokinetics | Rapid absorption (T_max = 1.6 h), half-life = 1.87 h |

| Efficacy in Low Back Pain | Significant pain reduction; comparable to thiocolchicoside |

| Adverse Reactions | Anaphylaxis (16.9%); minor GI side effects (5%) |

| Muscle Relaxation | Effective in reducing spasticity; improved mobility reported |

Propriétés

IUPAC Name |

1-phenyl-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBARRYXKABQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223273 | |

| Record name | 3-Piperidinopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-63-2 | |

| Record name | 1-Phenyl-3-(1-piperidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinopropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-piperidin-1-ylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.163.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PIPERIDINOPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFA6RU9GWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is the metabolism of eperisone, a 3-piperidinopropiophenone derivative, characterized?

A3: Studies using human liver microsomes revealed that eperisone undergoes enantioselective carbonyl reduction, primarily facilitated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD 1) []. Interestingly, the (-)-R-enantiomer of eperisone exhibits a higher affinity for 11β-HSD 1 and undergoes faster reduction compared to the (+)-S-enantiomer []. This enantioselective metabolism could have implications for the drug's overall pharmacokinetic profile.

Q2: Have any impurities been identified during the production of this compound derivatives, and what are their potential implications?

A4: Yes, analysis of trihexyphenidyl hydrochloride, a this compound derivative, revealed the presence of impurities like 1-phenyl-2-propenone, this compound, and 3-aminopropiophenone in varying amounts across different batches []. Although these impurities generally do not exceed a certain threshold, their presence highlights the importance of robust quality control measures during the manufacturing process.

Q3: Are there any documented cases of allergic reactions to this compound derivatives?

A5: Yes, there are reported instances of allergic contact dermatitis linked to dyclonine hydrochloride, a this compound derivative commonly used as a local anesthetic [, ]. Patch testing in these cases confirmed the allergenic potential of dyclonine [, ], emphasizing the need for careful consideration of patient history and potential sensitivities before its use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.